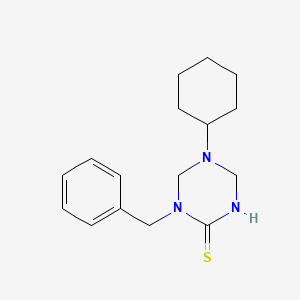
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea, commonly known as DEPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPPU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various biological studies. In
Mecanismo De Acción
The mechanism of action of DEPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. DEPPU has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Additionally, DEPPU has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
DEPPU has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DEPPU inhibits the growth of various cancer cell lines and induces apoptosis in these cells. Additionally, DEPPU has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. In vivo studies have shown that DEPPU inhibits tumor growth in mouse models of breast cancer and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPPU has several advantages for use in lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it a useful tool for studying the mechanisms involved in these processes. Additionally, DEPPU has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer treatment. However, there are also limitations to the use of DEPPU in lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DEPPU. One area of interest is the development of more efficient and cost-effective synthesis methods for DEPPU. Additionally, further research is needed to fully understand the mechanism of action of DEPPU and its potential applications in cancer treatment. Finally, research is needed to explore the potential of DEPPU in other fields, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of DEPPU involves a multi-step process that starts with the reaction of 2-ethoxyaniline with ethyl chloroformate to produce 2-ethoxyphenyl carbamate. This intermediate is then reacted with diethyl acetylenedicarboxylate to form 2-ethoxyphenyl-N-(1,1-diethyl-2-propyn-1-yl)carbamate. Finally, this intermediate is treated with hydroxylamine hydrochloride to produce DEPPU. The synthesis of DEPPU is a complex process that requires careful attention to detail and precise control over reaction conditions.
Aplicaciones Científicas De Investigación
DEPPU has been used in various scientific research applications due to its unique chemical structure. One of the most significant applications of DEPPU is in the field of cancer research. DEPPU has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DEPPU has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-16(6-2,7-3)18-15(19)17-13-11-9-10-12-14(13)20-8-4/h1,9-12H,6-8H2,2-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKGXJSKVFPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)



![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)